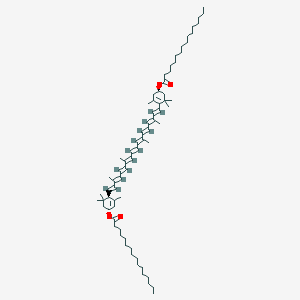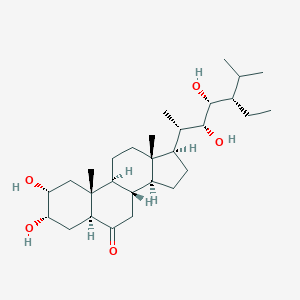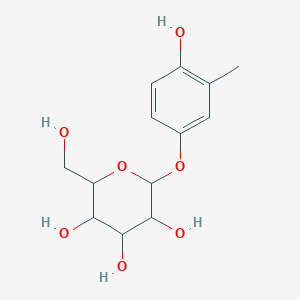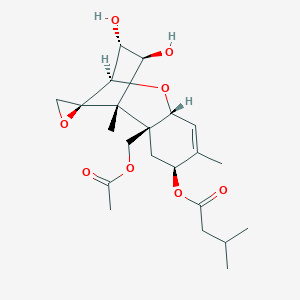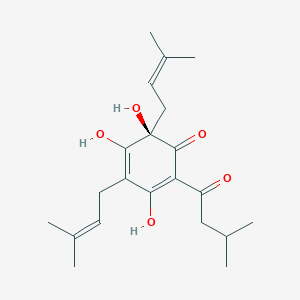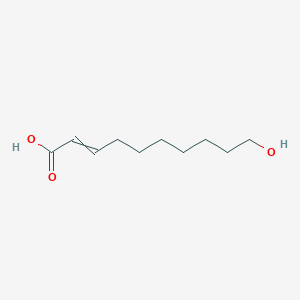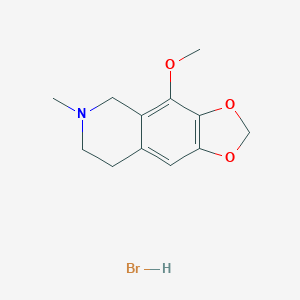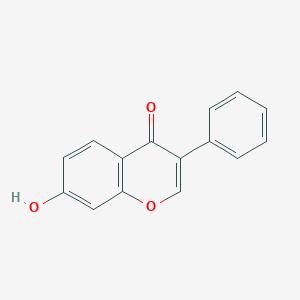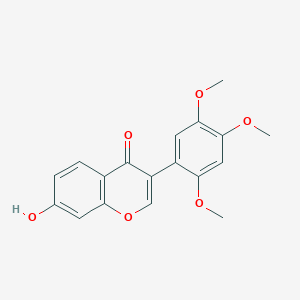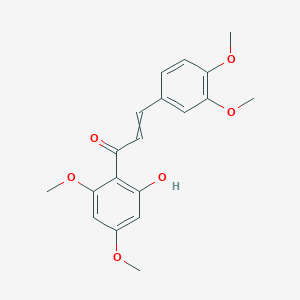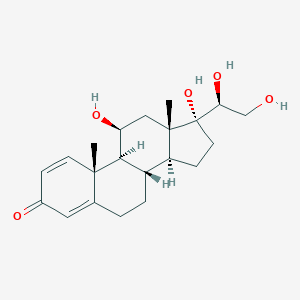
20(S)-Hydroxy Prednisolone
描述
20(S)-Hydroxy Prednisolone is a synthetic glucocorticoid, a class of steroid hormones known for their potent anti-inflammatory and immunosuppressive properties. This compound is a derivative of prednisolone, which is widely used in the treatment of various inflammatory and autoimmune conditions. The unique structural modification at the 20th carbon position distinguishes it from other glucocorticoids, potentially offering different pharmacological properties and therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 20(S)-Hydroxy Prednisolone typically involves the hydroxylation of prednisolone at the 20th carbon position. This can be achieved through various chemical reactions, including:
Hydroxylation using oxidizing agents: Common oxidizing agents such as osmium tetroxide or potassium permanganate can be used to introduce the hydroxyl group at the desired position.
Microbial transformation: Certain microorganisms, such as fungi, can selectively hydroxylate steroids at specific positions, including the 20th carbon.
Industrial Production Methods: Industrial production of this compound often involves large-scale microbial fermentation processes. These processes utilize genetically engineered microorganisms capable of efficiently hydroxylating prednisolone. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound.
化学反应分析
Types of Reactions: 20(S)-Hydroxy Prednisolone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 20th position can be oxidized to form a ketone, resulting in the formation of 20-keto prednisolone.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it back to prednisolone.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, to modify its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
20-Keto Prednisolone: Formed through oxidation.
Prednisolone: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions.
科学研究应用
20(S)-Hydroxy Prednisolone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and transformation of glucocorticoids.
Biology: Investigated for its effects on cellular processes, including inflammation and immune response.
Medicine: Explored for its potential therapeutic benefits in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
20(S)-Hydroxy Prednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex, which translocates to the nucleus and interacts with DNA to modulate gene transcription. The compound up-regulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins. Key molecular targets and pathways involved include:
Inhibition of prostaglandin synthesis: By inhibiting cyclooxygenase-2 and phospholipase A2.
Suppression of inflammatory cytokines: By down-regulating transcription factors such as NF-kB and AP-1.
相似化合物的比较
Prednisolone: The parent compound, widely used for its anti-inflammatory properties.
Methylprednisolone: A methylated derivative with enhanced anti-inflammatory activity.
Dexamethasone: A potent glucocorticoid with a longer duration of action.
Uniqueness of 20(S)-Hydroxy Prednisolone: The unique hydroxylation at the 20th carbon position may confer distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety profiles compared to other glucocorticoids.
属性
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOVYWIXMAJCDS-FJWDNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2([C@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553373 | |
| Record name | (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2299-46-9 | |
| Record name | (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002299469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11.BETA.,20S)-11,17,20,21-TETRAHYDROXYPREGNA-1,4-DIEN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN79HDK6LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


